Cas no 99-40-1 (2-Chloro3',4'-Ddihydroxyacetophenone)

2-Chloro3',4'-Ddihydroxyacetophenone is a versatile organic compound with notable reactivity. It offers enhanced solubility in organic solvents and exhibits excellent stability under typical reaction conditions. This compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its ability to facilitate selective substitutions. Its unique structure provides a platform for the development of multifunctional derivatives with diverse applications.
2-Chloro3',4'-Ddihydroxyacetophenone structure
99-40-1 structure
Product Name:2-Chloro3',4'-Ddihydroxyacetophenone
CAS No:99-40-1
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD00002200
CID:35018
PubChem ID:66834
Update Time:2025-06-20

2-Chloro3',4'-Ddihydroxyacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
    • alpha-Chloro-3,4-dihydroxyacetophenone
    • 3,4-Dihydroxyphenacyl chloride
    • Chloracetyl catechol
    • 4-(Chloroacetyl)catechol
    • 2-CHLORO-1-(3,4-DIHYDROXY-PHENYL)-ETHANONE
    • 2-Chloro-3',4'-dihydroxyacetophenone
    • 2-Chloro-3,4-Dihydroxyacetophenone
    • 4-(Chloroacetyl)-1,2-dihydroxybenzene
    • 4-(Chloroacetyl)pyrocatechol
    • Chloroacetyl catechol
    • Ethanone, 2-chloro-1-(3,4-dihydroxyphenyl)-
    • 3',4'-Dihydroxy-2-chloroacetophenone
    • chloromethyl 3,4-dihydroxyphenyl ketone
    • LWTJEJCZJFZKEL-UHFFFAOYSA-N
    • FN6949L56Q
    • .alpha.-Chloro-3,4-dihydroxyacetophenone
    • .alpha.-Chloro-3',4'-dihydroxyacetophenone
    • 2-chloro-1-(3,4-dihydroxy
    • PD140509
    • DTXSID90243929
    • ACETOPHENONE, .ALPHA.-CHLORO-3,4-DIHYDROXY-
    • SCHEMBL43409
    • CHEMBL105609
    • AI3-25258
    • UPCMLD0ENAT0516-6643:001
    • 1-CHLOROACETYL-3,4-DIHYDROXYBENZENE
    • F0001-2334
    • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone #
    • 2-chloro-3'',4''-dihydroxyacetophenone
    • NORADRENALINE TARTRATE IMPURITY E [EP IMPURITY]
    • NCGC00184201-02
    • CHEBI:51844
    • Z56912624
    • 2-chloro-3'4'-dihydroxyacetophenone
    • AMY21828
    • NSC13905
    • W-100038
    • MFCD00002200
    • 4-chloroacetylcatechol
    • 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one
    • CS-W016884
    • O10915
    • NSC17869
    • BDBM50119688
    • Acetophenone, 2-chloro-3',4'-dihydroxy-
    • AC-7480
    • 99-40-1
    • AS-18630
    • SY049311
    • 2-Chloro3',4'-Ddihydroxyacetophenone
    • NCGC00184201-01
    • 2-Chloro-3',4'-dihydroxyacetophenone;2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
    • 2-chloro-3'4'-dihydroxy-acetophenone
    • Noradrenaline impurity E
    • NSC 13905
    • NSC 17869
    • NSC-17869
    • AT-051/43421153
    • FT-0611705
    • NS00041156
    • UNII-FN6949L56Q
    • alpha-Chloro-3',4'-dihydroxyacetophenone
    • 4-(chloroacetyl)-catechol
    • InChI=1/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H
    • 2-Chloro-3',4'-dihydroxyacetophenone, 97%
    • EINECS 202-754-8
    • EN300-17297
    • 2-CHLORO-1-(3,4-DIHYDROXYPHENYL)-1-ETHANONE
    • 4-chloroacetyl-catechol
    • A846017
    • 4-(2-chloroacetyl)pyrocatechol
    • Noradrenaline impurity E, European Pharmacopoeia (EP) Reference Standard
    • 3,4-Dihydroxy-alpha-chloroacetophenone
    • NSC-13905
    • Q27122818
    • AKOS000120697
    • FC19955
    • STK077070
    • DTXCID70166420
    • ALBB-019715
    • BBL011663
    • NORADRENALINE TARTRATE IMPURITY E (EP IMPURITY)
    • acetophenone, alpha-chloro-3,4-dihydroxy-
    • MDL: MFCD00002200
    • Inchi: 1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2
    • InChI Key: LWTJEJCZJFZKEL-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=C(C=1)O)O)=O
    • BRN: 2092660

Computed Properties

  • Exact Mass: 186.00800
  • Monoisotopic Mass: 186.008372
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.5
  • Surface Charge: 0
  • Tautomer Count: 22

Experimental Properties

  • Color/Form: Crystals.
  • Density: 1.444
  • Melting Point: 174-176 °C (lit.)
  • Boiling Point: 418.7°C at 760 mmHg
  • Flash Point: 418.7°C at 760 mmHg
  • Refractive Index: 1.611
  • Solubility: Soluble in DMSO, methanol.
  • PSA: 57.53000
  • LogP: 1.51930
  • Sensitiveness: Sensitive to humidity
  • Solubility: Not determined

2-Chloro3',4'-Ddihydroxyacetophenone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38

2-Chloro3',4'-Ddihydroxyacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Chloro3',4'-Ddihydroxyacetophenone Pricemore >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2-Chloro3',4'-Ddihydroxyacetophenone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:99-40-1)3,4-二羟基-2-氯苯乙酮
Order Number:LE1709052;LE2380
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:34
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Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:99-40-1)2-Chloro-3',4'-dihydroxyacetophenone
Order Number:sfd16835
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:99-40-1)2-chloro-3,4'-dihydroxyacetophenone
Order Number:LZ0283
Stock Status:in Stock
Quantity:100mg
Purity:97%
Pricing Information Last Updated:Tuesday, 6 January 2026 10:11
Price ($):inquiry
Email:1010771219@qq.com

2-Chloro3',4'-Ddihydroxyacetophenone Related Literature

Additional information on 2-Chloro3',4'-Ddihydroxyacetophenone

Professional Introduction to 2-Chloro-3',4'-Dihydroxyacetophenone (CAS No. 99-40-1)

2-Chloro-3',4'-Dihydroxyacetophenone (CAS No. 99-40-1) is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chlorinated aromatic structure and hydroxyl substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents and functional materials.

The structural motif of 2-Chloro-3',4'-Dihydroxyacetophenone consists of a benzene ring substituted with a chlorine atom at the 2-position and two hydroxyl groups at the 3' and 4' positions. This arrangement imparts distinct reactivity, making it a preferred building block for further functionalization. The presence of both electron-withdrawing and electron-donating groups enhances its utility in diverse synthetic pathways, enabling the construction of complex molecular architectures.

In recent years, 2-Chloro-3',4'-Dihydroxyacetophenone has been extensively studied for its potential applications in pharmaceuticals. One of the most notable areas of research involves its role as a precursor in the synthesis of kinase inhibitors, which are critical for treating various forms of cancer and inflammatory diseases. The chloro and hydroxyl functionalities provide multiple sites for selective modifications, allowing chemists to tailor the compound's properties for specific biological targets.

Moreover, 2-Chloro-3',4'-Dihydroxyacetophenone has shown promise in the development of photodynamic therapy agents. Its ability to absorb light in the visible spectrum makes it an excellent candidate for generating reactive oxygen species that can selectively destroy cancer cells. Recent studies have demonstrated its efficacy in combination with other photosensitizers, enhancing the overall therapeutic outcome.

The compound's significance extends beyond pharmaceutical applications. It is also utilized in the synthesis of agrochemicals, where it serves as an intermediate in the production of herbicides and fungicides. The hydroxyl groups facilitate further derivatization, enabling the creation of compounds with improved environmental stability and biological activity.

From a synthetic chemistry perspective, 2-Chloro-3',4'-Dihydroxyacetophenone is valued for its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental to constructing biaryl structures, which are prevalent in many bioactive molecules. The chlorine atom at the 2-position acts as a handle for palladium-catalyzed transformations, making it an indispensable tool in modern organic synthesis.

The industrial production of 2-Chloro-3',4'-Dihydroxyacetophenone is typically achieved through multi-step synthetic routes that involve chlorination and hydroxylation processes. Advances in catalytic systems have enabled more efficient and sustainable methods for its preparation, reducing waste and energy consumption. These innovations align with global efforts to promote green chemistry principles.

In academic research, 2-Chloro-3',4'-Dihydroxyacetophenone continues to be a subject of investigation due to its unique reactivity and structural features. Researchers are exploring novel synthetic strategies to expand its utility in drug discovery programs. For instance, recent studies have focused on developing enantioselective methods to access chiral derivatives of this compound, which could lead to the identification of new therapeutic candidates with improved selectivity and reduced side effects.

The compound's role as a scaffold for drug design has been particularly highlighted in recent publications. By leveraging its structural flexibility, chemists have synthesized a series of derivatives with enhanced pharmacological properties. These include compounds with improved solubility, bioavailability, and target specificity. Such advancements underscore the importance of 2-Chloro-3',4'-Dihydroxyacetophenone as a cornerstone molecule in medicinal chemistry.

The future prospects for 2-Chloro-3',4'-Dihydroxyacetophenone are promising, with ongoing research aimed at uncovering new applications and optimizing its synthetic pathways. As our understanding of molecular interactions deepens, this compound is expected to play an even greater role in addressing unmet medical needs. Its versatility and accessibility make it an indispensable asset for both academic laboratories and industrial R&D teams.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:99-40-1)3,4-二羟基-2-氯苯乙酮
LE1709052;LE2380
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:99-40-1)2-Chloro-3',4'-dihydroxyacetophenone
sfd16835
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email